molecular formula C22H23N3O3 B4513583 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one

4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one

Cat. No.: B4513583
M. Wt: 377.4 g/mol
InChI Key: MGURBLXTUWEJMF-UHFFFAOYSA-N
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Description

4-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and one ketone group) linked via a propanoyl spacer to a 6-benzyloxy-substituted indole moiety. The indole group is substituted at the 6-position with a benzyloxy group (–OCH₂C₆H₅), which enhances lipophilicity and may influence receptor binding.

Properties

IUPAC Name

4-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-15-25(13-10-23-21)22(27)9-12-24-11-8-18-6-7-19(14-20(18)24)28-16-17-4-2-1-3-5-17/h1-8,11,14H,9-10,12-13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURBLXTUWEJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the benzyloxy group. The final step involves the coupling of the indole derivative with piperazin-2-one under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the piperazin-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity, while the piperazin-2-one structure can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one is compared to structurally related indole-piperazine derivatives (Table 1). Key differences include substituent positioning, linker chemistry, and ring saturation.

Table 1: Structural and Functional Comparison of Indole-Piperazine Derivatives

Compound Name Molecular Formula Key Structural Features Potential Implications
This compound C₂₅H₂₆N₃O₃ - Piperazin-2-one (lactam) core
- 6-Benzyloxy indole
- Propanoyl linker
Enhanced rigidity from lactam; benzyloxy increases lipophilicity; flexible linker
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone C₂₀H₂₁N₃O - Piperazine core
- Direct carbonyl linker to indole
- Benzyl on piperazine
Rigid carbonyl linker; benzyl on piperazine may alter binding interactions
(6-Methoxy-1H-indol-2-yl)-[4-(3-(propan-2-ylamino)pyridin-2-yl)piperazin-1-yl]methanone C₂₅H₂₉N₆O₂ - Methoxy at indole 6-position
- Piperazine-pyridine hybrid
- Isopropylamino group
Methoxy reduces lipophilicity vs. benzyloxy; pyridine introduces basicity
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one C₂₈H₃₅FN₅O - Piperidine-piperazine hybrid
- Fluorinated indole
- Isopropyl substituent
Fluorine enhances electronegativity; branched alkyl chain impacts solubility

Key Structural and Functional Insights

This may affect metabolic stability and target binding .

Substituent Effects: 6-Benzyloxy vs. 6-Methoxy Indole: The benzyloxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.8), likely enhancing blood-brain barrier penetration but reducing aqueous solubility .

Linker Chemistry: The propanoyl spacer in the target compound provides flexibility, enabling optimal positioning of the indole moiety in binding sites. In contrast, direct carbonyl linkers () enforce a planar geometry, which may restrict conformational adaptation .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 6-benzyloxyindole-propanoyl intermediate with piperazin-2-one, while Schiff base formations (e.g., ) or nucleophilic substitutions (e.g., ) are employed in analogues .

Pharmacological Implications

  • The target compound’s lactam core may reduce susceptibility to enzymatic degradation compared to non-cyclized piperazines.
  • Benzyloxy substitution could enhance interaction with hydrophobic pockets in targets like serotonin receptors or kinases, whereas methoxy groups () might favor polar interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one
Reactant of Route 2
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4-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperazin-2-one

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